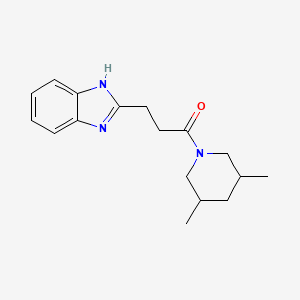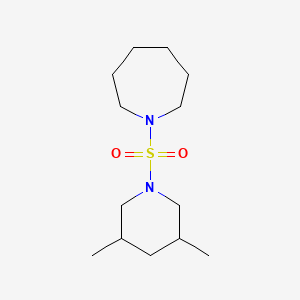
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane, also known as DSA, is a chemical compound that has gained attention in scientific research due to its unique properties. DSA belongs to the class of azepane compounds and is known for its ability to modulate ion channels in the brain.
Mechanism of Action
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane works by binding to the extracellular domain of the voltage-gated sodium channels and altering their gating properties. This binding leads to a decrease in the peak sodium current and an increase in the threshold for channel activation. These changes ultimately result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
In addition to its effects on ion channels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is important for learning and memory. This compound has also been shown to have anti-inflammatory properties, which may be useful in treating neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for more precise modulation of neuronal activity compared to other compounds that may have broader effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane. One area of interest is its potential use in treating neurological disorders such as epilepsy and chronic pain. Another area of research is the development of more potent and selective this compound analogs for use in neuroscience research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound for use in neuroscience research due to its ability to modulate ion channels in the brain. Its specificity for voltage-gated sodium channels makes it a useful tool for studying various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane involves a multistep process that begins with the reaction of 3,5-dimethylpiperidin-1-amine with chlorosulfonyl isocyanate. This reaction forms 1-(3,5-dimethylpiperidin-1-yl)sulfonylurea, which is then treated with sodium hydride and 1,4-dibromobutane to form this compound. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane has been studied extensively for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying various neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-12-9-13(2)11-15(10-12)18(16,17)14-7-5-3-4-6-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGQSLHDYHBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

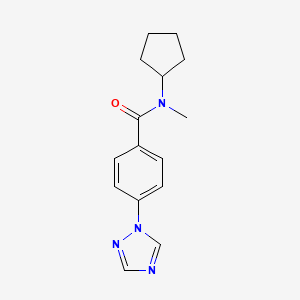
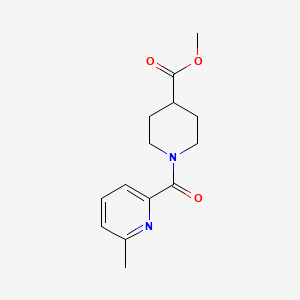

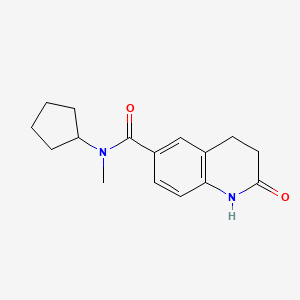
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
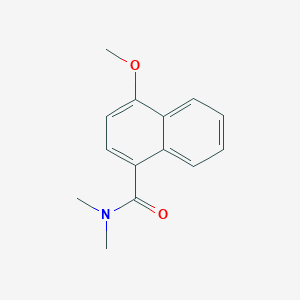
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
